molecular formula C15H14ClNO B249768 N-(2-chlorophenyl)-3,5-dimethylbenzamide

N-(2-chlorophenyl)-3,5-dimethylbenzamide

Cat. No.: B249768
M. Wt: 259.73 g/mol
InChI Key: WDHALJLTVVCCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chlorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and 3,5-dimethyl substitutions on the benzoyl ring. The 3,5-dimethyl substitution pattern on the benzamide ring is notable for its electronic and steric effects, which influence physicochemical properties and interactions in biological systems. The 2-chlorophenyl moiety contributes to halogen bonding and may enhance binding affinity in enzyme inhibition .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

WDHALJLTVVCCFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Evidence from 35Cl nuclear quadrupole resonance (NQR) studies highlights how substituents on the benzamide ring and phenyl group modulate electronic environments. For example:

  • N-(2-Chlorophenyl)acetamide (lacking dimethyl groups) exhibits a baseline 35Cl NQR frequency. Introducing alkyl groups (e.g., methyl) in the side chain lowers the frequency, while aryl or chloro-substituted alkyl groups increase it. The 3,5-dimethyl groups in N-(2-chlorophenyl)-3,5-dimethylbenzamide likely reduce electron density at the chlorine atom, altering resonance frequencies compared to simpler analogs .

Table 1: 35Cl NQR Frequency Trends in N-(2-Chlorophenyl)amides

Compound Substituent on Benzamide 35Cl NQR Frequency (MHz) Effect Relative to Baseline
N-(2-Chlorophenyl)acetamide None (baseline) 34.2
This compound 3,5-dimethyl 33.5* Decrease due to alkyl groups
N-(2-Chlorophenyl)-2-chlorobenzamide 2-chloro 35.8* Increase due to aryl group

*Estimated based on trends in .

Crystallographic data for related compounds (e.g., N-(phenyl)-2-chlorobenzamide ) reveals that side-chain substitutions primarily affect the C(S)-C(O) bond length and hydrogen-bonding networks. The tetragonal crystal system (space group P4₃) observed in N-(phenyl)-2-chlorobenzamide suggests that bulky substituents like 3,5-dimethyl groups in the target compound may induce similar lattice distortions .

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

LMK-235, a selective HDAC4/5 inhibitor, shares the 3,5-dimethylbenzamide core with the target compound but includes a hydroxamate side chain. In H23 lung cancer cells, LMK-235 (0.2–1 μM) synergized with cisplatin to reduce cell viability, suggesting that the dimethylbenzamide scaffold contributes to HDAC inhibition. The absence of the hydroxamate group in this compound may limit its HDAC activity but could enhance stability or bioavailability .

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

This analog, with a 2-hydroxy substituent on the benzamide ring, exhibits potent NF-κB inhibition.

Analytical Methodologies

DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) , a structural analog with a carbamothioyl group, was quantified in biological samples using HPLC with acetonitrile-water (70:30) and 0.1% formic acid. This method achieved a detection limit of 0.1 ng, demonstrating that 3,5-dimethylbenzamide derivatives can be analyzed with high sensitivity. Similar protocols could be adapted for the target compound .

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